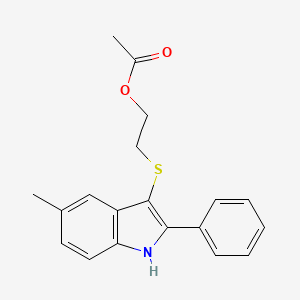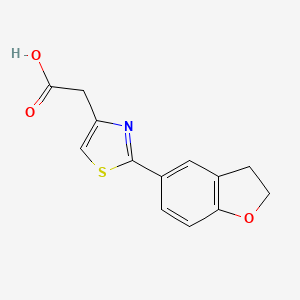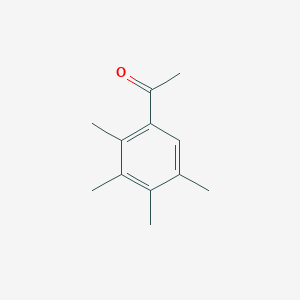![molecular formula C8H5Cl2N3O B12939662 2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B12939662.png)
2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of oxides or dechlorinated compounds.
Applications De Recherche Scientifique
2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation, thereby exerting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the methoxy group, which can influence its reactivity and biological activity.
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: This derivative contains a tosyl group, which can affect its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy group in 2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine distinguishes it from other similar compounds. This functional group can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H5Cl2N3O |
|---|---|
Poids moléculaire |
230.05 g/mol |
Nom IUPAC |
2,4-dichloro-7-methoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3O/c1-14-4-2-5-6(11-3-4)7(9)13-8(10)12-5/h2-3H,1H3 |
Clé InChI |
DLABNVXSAOTYBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)
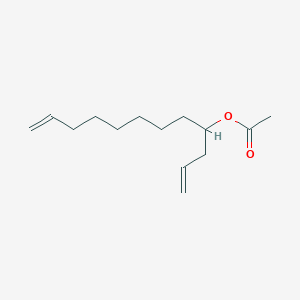
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate](/img/structure/B12939598.png)

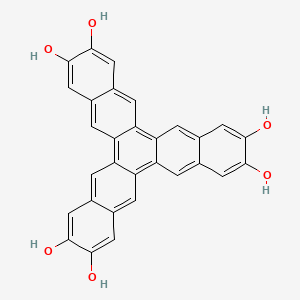
![2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid](/img/structure/B12939619.png)

![1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol](/img/structure/B12939634.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)


